N'-(5-chloro-2-hydroxybenzylidene)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
Properties
Molecular Formula |
C18H15Cl2N5O2S |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H15Cl2N5O2S/c1-25-17(11-2-4-13(19)5-3-11)23-24-18(25)28-10-16(27)22-21-9-12-8-14(20)6-7-15(12)26/h2-9,26H,10H2,1H3,(H,22,27)/b21-9+ |
InChI Key |
XSCMACJNIKIBFZ-ZVBGSRNCSA-N |
Isomeric SMILES |
CN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC(=C2)Cl)O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)Cl)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
N'-(5-chloro-2-hydroxybenzylidene)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a hydrazide moiety and a triazole ring, which are known to enhance antibacterial and antifungal properties. The presence of chlorine and hydroxyl groups in its structure further contributes to its biological efficacy.
Chemical Structure
The compound can be represented as follows:
Molecular Formula: C₁₈H₁₅Cl₂N₃O₂S
Molecular Weight: 436.3 g/mol
Antibacterial Properties
Research indicates that compounds containing 1,2,4-triazole rings exhibit significant antibacterial activity against various strains of bacteria. For instance, this compound has shown effectiveness against Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Acetylhydrazine | Hydrazine derivative | Antimicrobial |
| 5-Aryltriazoles | Triazole core | Antibacterial |
| Benzothiazole derivatives | Sulfur-containing heterocycles | Antifungal and antibacterial |
The unique combination of hydrazone and triazole functionalities in this compound may enhance its efficacy against specific bacterial targets while minimizing toxicity profiles.
Preliminary studies suggest that the compound may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV. Molecular docking studies have indicated favorable binding affinities to these targets, which are crucial for bacterial DNA replication and transcription .
Case Studies
A study conducted by researchers demonstrated the synthesis and evaluation of several derivatives based on the hydrazone structure similar to this compound. These derivatives were tested against a range of bacterial strains, showcasing varying degrees of antibacterial activity. Notably, modifications to the triazole structure significantly impacted antimicrobial efficacy .
Synthesis
The synthesis of this compound typically involves multiple steps that allow for the introduction of various substituents on the triazole and hydrazone moieties. This flexibility facilitates the exploration of structure-activity relationships (SAR), which is vital for optimizing biological activity .
Comparison with Similar Compounds
Key Observations :
- Triazole Isomerism : Compound 11f uses a 1,2,3-triazole core instead of 1,2,4-triazole, which may alter electronic properties and biological interactions.
- Substituent Effects : The 4-methyl and 4-phenyl groups on the triazole influence steric bulk, while the 5-(4-chlorophenyl) group enhances lipophilicity. Ethoxy or hydroxybenzylidene groups modulate solubility and hydrogen-bonding capacity.
Comparison with Isoxazole and Thiadiazole Derivatives
Table 2: Heterocyclic Analogues with Modified Cores
Key Observations :
- Functional Groups: Hydrazonoyl cyanides (e.g., compound 41) exhibit higher reactivity due to the electron-withdrawing cyano group, whereas benzamide derivatives (e.g., compound 6) prioritize hydrogen-bonding interactions.
Table 3: Reaction Conditions and Efficiency
Key Observations :
- Efficiency : Triazole derivatives generally achieve moderate yields (48–70%), while thiadiazole synthesis (e.g., compound 8a) is more efficient (80% yield).
- Reaction Time : Longer reflux durations (e.g., 10 h for thiadiazoles) correlate with higher yields due to slower reaction kinetics.
Physicochemical and Spectral Properties
- Melting Points : Triazole derivatives (e.g., 11f) exhibit higher melting points (~240°C) compared to isoxazole analogs (~200°C), likely due to stronger intermolecular hydrogen bonding.
- Spectral Data : IR and NMR spectra for related compounds (e.g., ) confirm carbonyl (C=O, 1600–1700 cm⁻¹) and aromatic proton signals (δ 7.2–8.3 ppm in ¹H NMR), providing benchmarks for structural validation of the target compound.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis typically involves hydrazide formation via refluxing methyl esters with hydrazine hydrate in absolute ethanol (4–6 hours). Key steps include:
- Monitoring reaction progress via TLC (chloroform:methanol, 7:3 ratio) to confirm intermediate formation .
- Using ice-water precipitation to isolate intermediates, followed by recrystallization (e.g., methanol) for purification .
- Optimizing stoichiometry (e.g., 1.2 equivalents of hydrazine hydrate) to minimize side products .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : Confirm regiochemistry of the triazole ring and hydrazone linkage via and chemical shifts (e.g., downfield shifts for carbonyl groups near 165–175 ppm) .
- Mass Spectrometry (MS) : Validate molecular ion peaks and fragmentation patterns matching the expected molecular formula .
- HPLC : Assess purity (>95% recommended for pharmacological studies) using reverse-phase columns and UV detection .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
Methodological Answer:
SAR studies should focus on systematic modifications:
- Triazole Substituents : Compare 4-chlorophenyl vs. alkyl/heteroaryl groups (e.g., methyl or thiophenyl) to assess steric/electronic effects on target binding .
- Hydrazone Linker : Test alternative aldehydes (e.g., 3-nitrobenzaldehyde) to modulate electron-withdrawing/donating properties .
- Biological Assays : Use dose-response curves (e.g., IC values) in enzyme inhibition or cytotoxicity models to quantify substituent contributions .
Advanced: What strategies address stability challenges during storage or biological assays?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies in buffers (pH 2–9) at 37°C, monitoring via HPLC to identify hydrolysis-sensitive bonds (e.g., hydrazone) .
- Light Sensitivity : Store lyophilized samples in amber vials under inert gas (N) to prevent photodegradation .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and identify polymorphic transitions .
Advanced: How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Docking Simulations : Use software like AutoDock Vina to model binding to target proteins (e.g., triazole-linked enzymes). Focus on key interactions:
- Hydrogen bonding between the hydroxybenzylidene group and active-site residues .
- Hydrophobic interactions from 4-chlorophenyl substituents .
- DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR splitting patterns)?
Methodological Answer:
- Variable Temperature NMR : Assign ambiguous peaks by analyzing temperature-dependent shifts (e.g., rotameric equilibria in hydrazone linkages) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - coupling and - connectivity .
- X-ray Crystallography : Validate crystal structure to confirm regiochemistry and eliminate spectral misinterpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
